

Spectroscopic Analysis of Benzophenone Dimethyl Ketal: A Technical Guide

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Compound of Interest

Compound Name: *Benzophenone dimethyl ketal*

Cat. No.: *B1265805*

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This guide provides a comprehensive overview of the spectroscopic data for **Benzophenone dimethyl ketal** (CAS No. 2235-01-0), a common photoinitiator. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Benzophenone dimethyl ketal**.

UV-Visible Spectroscopy

Specific experimental UV-Vis absorption data for **Benzophenone dimethyl ketal** is not readily available. However, the electronic absorption properties can be inferred from its parent compound, benzophenone. The primary chromophore is the conjugated system of the two phenyl rings. The absence of the carbonyl group in the ketal will significantly alter the $n \rightarrow \pi^*$ transition.

Spectroscopic Parameter	Value	Electronic Transition
λ_{max} (estimated)	~250 - 260 nm	$\pi \rightarrow \pi^*$

Note: Data is based on the spectrum of benzophenone and serves as an estimation. The weak $n \rightarrow \pi$ transition of benzophenone at ~330-360 nm is absent in the ketal.*

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data provide detailed information about the molecular structure of **Benzophenone dimethyl ketal**.

Table 1: ^1H NMR Spectroscopic Data of **Benzophenone Dimethyl Ketal**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.498	m	4H	Aromatic Protons (ortho)
7.279	m	4H	Aromatic Protons (meta)
7.208	m	2H	Aromatic Protons (para)
3.121	s	6H	Methoxy Protons (-OCH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data of **Benzophenone Dimethyl Ketal** (Estimated)

Chemical Shift (δ) ppm	Assignment
125-130	Aromatic CH
~140	Aromatic Quaternary Carbon (ipso)
90-115	Ketal Carbon (C(OCH ₃) ₂)
~50	Methoxy Carbon (-OCH ₃)

Note: Specific experimental ^{13}C NMR data is not readily available. The provided ranges are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Benzophenone dimethyl ketal** is characterized by the absence of a strong carbonyl ($\text{C}=\text{O}$) absorption and the presence of strong C-O stretching vibrations from the ketal group.

Table 3: IR Spectroscopic Data of **Benzophenone Dimethyl Ketal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~3000-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1600, ~1450	Medium-Strong	Aromatic C=C Stretch
1200-1000	Strong	C-O Stretch (Ketal)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Benzophenone dimethyl ketal**. Instrument-specific parameters may require optimization.

UV-Visible Spectroscopy

- **Sample Preparation:** A dilute solution of **Benzophenone dimethyl ketal** is prepared using a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10^{-4} to 10^{-5} M.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Blank Measurement:** A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.
- **Sample Measurement:** The cuvette with the sample solution is placed in the sample beam path.

- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

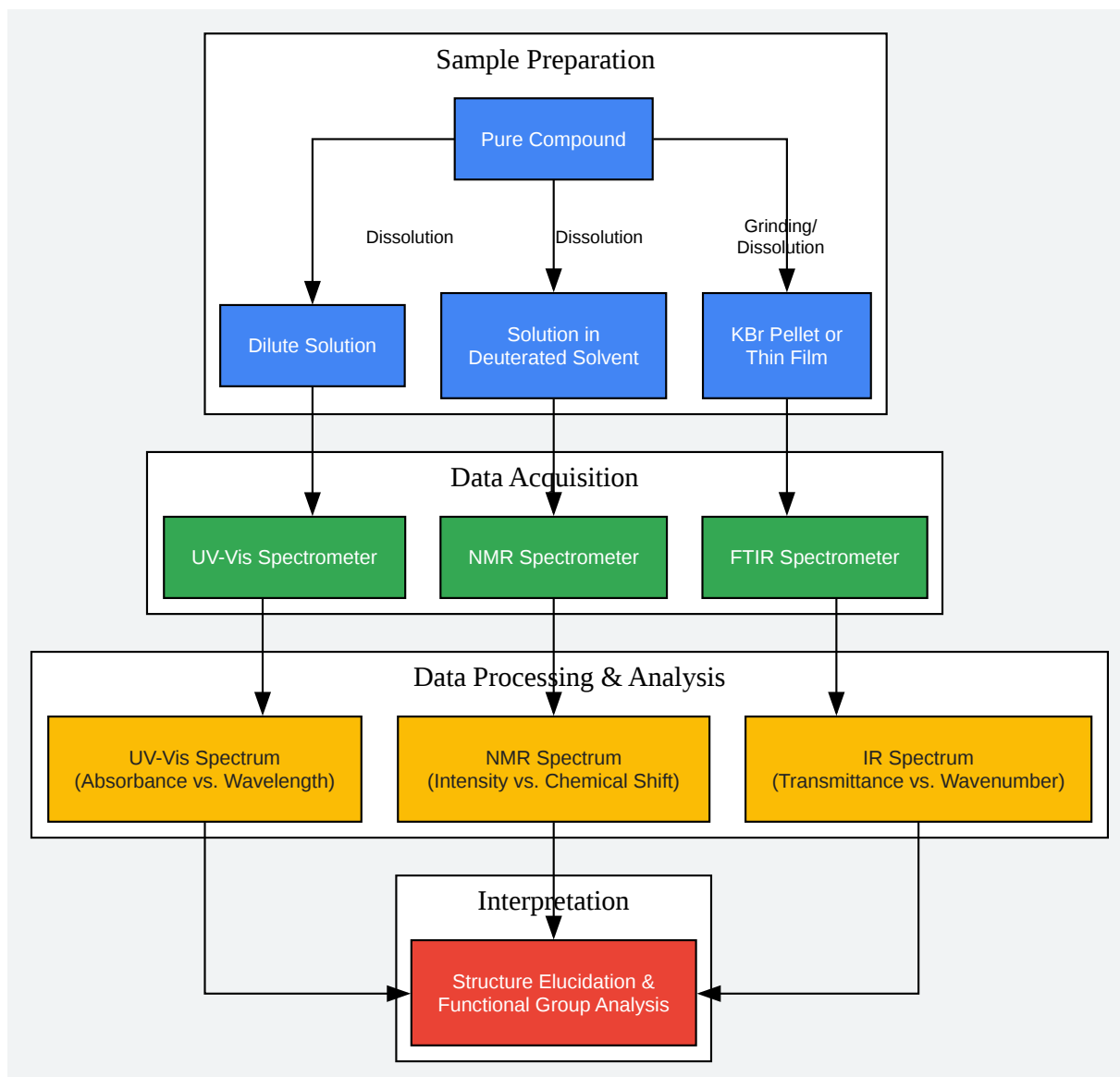
- **Sample Preparation:** Approximately 5-10 mg of **Benzophenone dimethyl ketal** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added as an internal reference ($\delta = 0.00$ ppm).
- **NMR Tube:** The solution is transferred to a clean, dry 5 mm NMR tube.
- **Data Acquisition:** The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - A small amount of **Benzophenone dimethyl ketal** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr).
 - The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film Method):**
 - A few milligrams of the solid sample are dissolved in a volatile solvent (e.g., dichloromethane).
 - A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- **Data Acquisition:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Benzophenone dimethyl ketal**.



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